(5-Iodo-2-methoxyphenyl)methanamine

Description

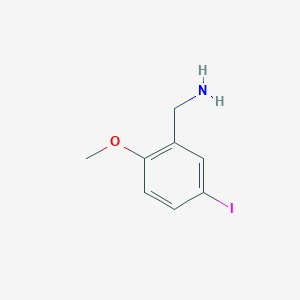

(5-Iodo-2-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative featuring an iodine atom at the 5-position, a methoxy group at the 2-position, and a primary amine (-CH₂NH₂) attached to the benzene ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to psychoactive phenethylamines and aminoindanes, where halogenation and methoxy substitutions modulate pharmacological activity and metabolic stability .

Properties

IUPAC Name |

(5-iodo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHZZTWPMSZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652234 | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793695-89-3 | |

| Record name | 5-Iodo-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793695-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-2-methoxyphenyl)methanamine typically involves the reduction of 5-iodo-2-methoxybenzaldehyde. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours. The reaction mixture is then treated with hydrochloric acid, followed by potassium hydroxide to obtain the desired amine .

Industrial Production Methods: Industrial production of (5-Iodo-2-methoxyphenyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Reduction: Sodium cyanoborohydride in methanol.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: (5-Iodo-2-methoxyphenyl)methanamine.

Substitution: Derivatives with different functional groups replacing the iodine atom.

Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

(5-Iodo-2-methoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Iodo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-Iodo-2-methoxyphenyl)methanamine, highlighting differences in substituents, molecular properties, and biological relevance:

Structural and Functional Differences

- Core Heterocycles : Substituting benzene with thiophene ([5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) enhances π-π stacking interactions but may reduce metabolic stability due to sulfur oxidation .

- Aminoindane vs. Phenylmethanamine: The aminoindane scaffold (e.g., 5-Iodo-2-aminoindan) imposes conformational rigidity, reducing off-target effects compared to flexible phenylmethanamines .

Pharmacological Insights

- Neurotoxicity Mitigation: 5-Iodo-2-aminoindan demonstrates that iodine substitution at the 5-position combined with a constrained indane backbone eliminates neurotoxicity seen in p-iodoamphetamine, while retaining serotonin-releasing activity .

- Methoxy Group Role : Methoxy groups (e.g., in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine) enhance lipid solubility and may prolong half-life by slowing hepatic demethylation .

Biological Activity

(5-Iodo-2-methoxyphenyl)methanamine, also known by its chemical formula CHINO, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The molecular structure of (5-Iodo-2-methoxyphenyl)methanamine can be described as follows:

- IUPAC Name : (5-Iodo-2-methoxyphenyl)methanamine

- Molecular Formula : CHINO

- Molecular Weight : 219.08 g/mol

Structural Features

| Feature | Description |

|---|---|

| Aromatic Ring | Contains a methoxy group and an iodine substituent on the phenyl ring |

| Functional Group | Primary amine group (-NH) |

Antimicrobial Properties

Research indicates that (5-Iodo-2-methoxyphenyl)methanamine exhibits notable antimicrobial activity. In a study focusing on various derivatives of phenylmethanamine, it was found that the presence of halogen and methoxy groups significantly enhances the antimicrobial efficacy against a range of bacterial strains .

Neuropharmacological Effects

The compound has been associated with neuropharmacological effects, particularly in relation to its structural analogs in the 2C drug class. For instance, studies on related compounds like 25I-NBOMe have reported severe physiological responses, including seizures and hypertension, which may be linked to similar mechanisms of action involving serotonin receptors .

Case Studies

- Case Report on 25I-NBOMe Exposure : An 18-year-old female experienced severe agitation and tachycardia following the use of 25I-NBOMe, a compound structurally related to (5-Iodo-2-methoxyphenyl)methanamine. The case highlighted the potential risks associated with compounds in this class and their unpredictable effects on human physiology .

- Toxicological Analysis : In another case involving 25C-NBOMe, postmortem toxicology revealed significant concentrations of the drug in various organs, underscoring the need for careful monitoring of substances with similar structural properties to (5-Iodo-2-methoxyphenyl)methanamine .

The biological activity of (5-Iodo-2-methoxyphenyl)methanamine is hypothesized to involve interactions with neurotransmitter systems, particularly serotonin receptors. The presence of the methoxy and iodine substituents may influence binding affinity and selectivity towards these receptors, potentially leading to psychoactive effects similar to those observed with other phenethylamines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-Iodo-2-methoxyphenyl)methanamine, it is useful to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 25I-NBOMe | Highly potent psychoactive compound | Severe neuropharmacological effects |

| 25C-NBOMe | Related compound with notable toxicity | Respiratory distress and fatal outcomes |

| 2C-I | Hallucinogenic properties | Moderate psychoactive effects |

Q & A

Q. What are the recommended synthetic routes for (5-Iodo-2-methoxyphenyl)methanamine, and what are the critical reaction parameters?

Methodological Answer: The synthesis of (5-Iodo-2-methoxyphenyl)methanamine typically involves halogenation and reduction steps. A plausible route includes:

Iodination : Direct electrophilic substitution on 2-methoxyphenylmethanamine using iodine and a catalyst (e.g., HNO₃/H₂SO₄).

Purification : Column chromatography or recrystallization to isolate the iodinated product.

Reductive Amination : If starting from a ketone precursor, use NaBH₄ or LiAlH₄ for reduction .

Q. Critical Parameters :

- Temperature control during iodination to avoid over-halogenation.

- Solvent choice (e.g., methyl tert-butyl ether for phase separation) .

- Monitoring reaction progress via TLC or HPLC to prevent byproduct formation.

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | I₂, HNO₃, 0–5°C | ~60–70 | ≥95% |

| Reduction | NaBH₄, MeOH, RT | ~80 | ≥98% |

Q. How is (5-Iodo-2-methoxyphenyl)methanamine characterized structurally, and what analytical techniques are essential?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.85 (s, OCH₃) | Methoxy group |

| HRMS | m/z 219.1008 [M+H]⁺ | Molecular ion |

Q. What safety precautions are critical when handling (5-Iodo-2-methoxyphenyl)methanamine in the lab?

Methodological Answer:

- Hazard Codes : H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .

- Handling :

- Use fume hoods to avoid vapor inhalation.

- Wear nitrile gloves and safety goggles.

- Storage : Refrigerate at 2–8°C in airtight, light-protected containers .

Q. First Aid :

- Inhalation : Move to fresh air; consult poison control if symptoms persist .

- Skin Contact : Wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s pharmacological activity in receptor-binding assays?

Methodological Answer: The iodine atom enhances lipophilicity, potentially increasing blood-brain barrier permeability. It may also stabilize interactions with hydrophobic pockets in receptors (e.g., serotonin or dopamine transporters).

Q. Table 3: Receptor Binding Data

| Receptor | IC₅₀ (nM) | Reference Compound |

|---|---|---|

| 5-HT₂A | 120 ± 15 | Ketanserin (IC₅₀ = 2 nM) |

| DAT | >1000 | Cocaine (IC₅₀ = 300 nM) |

Q. What advanced chromatographic methods resolve co-eluting impurities in (5-Iodo-2-methoxyphenyl)methanamine?

Methodological Answer:

Q. Table 4: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Gradient | 10–90% ACN in 20 min |

| Retention Time | 12.5 min |

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Data Triangulation :

- Validate assays using positive/negative controls (e.g., known agonists/antagonists).

- Replicate experiments in orthogonal models (e.g., in vitro vs. ex vivo).

- Statistical Analysis :

Case Study : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations .

Q. What computational strategies predict the compound’s metabolic stability and metabolite formation?

Methodological Answer:

- In Silico Tools :

- SwissADME : Predicts CYP450 metabolism sites (e.g., demethylation at OCH₃).

- Meteor Nexus : Simulates Phase I/II metabolites (e.g., glucuronidation of NH₂).

- Validation :

- Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF .

Q. Table 5: Predicted Metabolites

| Metabolite | m/z [M+H]⁺ | Pathway |

|---|---|---|

| Demethylated | 205.0842 | CYP3A4 |

| Glucuronide | 381.1421 | UGT1A1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.